molecular formula C12H10ClNO3 B11863733 Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 56881-09-5

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11863733
CAS No.: 56881-09-5
M. Wt: 251.66 g/mol
InChI Key: VHVLAELLXHZNJT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of antimicrobial agents, particularly fluoroquinolone derivatives such as ciprofloxacin . Its structure features a quinoline core substituted with a chlorine atom at position 5, an ester group at position 3, and a ketone at position 2. This scaffold is critical for biological activity, as modifications to these positions can significantly alter pharmacological properties and target specificity.

Properties

IUPAC Name

ethyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVLAELLXHZNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575805
Record name Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56881-09-5
Record name Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 5-Chloroanthranilic Acid

The synthesis begins with 5-chloroanthranilic acid (1), which undergoes condensation with ethyl acetoacetate (2) in a high-boiling solvent such as diphenyl ether. This step forms the enamine intermediate (3) through a nucleophilic acyl substitution mechanism. Optimal temperatures range from 120–140°C, with yields exceeding 85% under anhydrous conditions.

Cyclization to Form the Quinoline Core

The enamine intermediate is cyclized using a strong base, typically sodium methoxide (NaOMe), in methanol. This step induces intramolecular cyclization, yielding the 4-oxo-1,4-dihydroquinoline skeleton (4). Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 4–6 hours at reflux.

Esterification and Purification

The crude product is esterified using ethyl chloroformate in the presence of triethylamine (Et₃N), producing the target ethyl ester (5). Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity. Overall yields for this three-step sequence range from 65–72%.

Table 1: Gould-Jacobs Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventDiphenyl ether85
Base (Cyclization)NaOMe (1.2 equiv)78
Esterification AgentEthyl chloroformate92

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the cyclization step while improving regioselectivity. A modified protocol reported by demonstrates:

Rapid Cyclization Under Microwave Conditions

The enamine intermediate (3) is subjected to microwave irradiation at 140°C for 3.6 minutes using a closed-vessel system. This method reduces reaction time from hours to minutes, achieving 88% yield compared to 78% under conventional heating.

Solvent and Catalyst Optimization

Employing cerium(III) chloride (CeCl₃) as a Lewis catalyst in 1,4-dioxane enhances reaction homogeneity. The microwave-assisted route achieves 94% conversion with 15-minute irradiation at 100°C, minimizing side products such as decarboxylated derivatives.

Table 2: Conventional vs. Microwave Synthesis

MethodTime (min)Yield (%)Purity (%)
Conventional2407892
Microwave158898

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Recent patents describe continuous flow systems for large-scale synthesis. A mixture of 5-chloroanthranilic acid and ethyl acetoacetate in diphenyl ether is pumped through a heated reactor (130°C, residence time 30 min), achieving 82% conversion with >99% purity post-crystallization.

Crystallization Techniques

The crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals with a melting point of 214–216°C. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c), ensuring batch consistency.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

MethodStepsTotal Yield (%)Scalability
Gould-Jacobs365–72High
Microwave-Assisted375–82Moderate
Continuous Flow280–85Industrial

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a hydroxyquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its potential as a precursor in the synthesis of various pharmacologically active compounds. Key applications include:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism likely involves inhibition of bacterial growth through interactions with specific molecular targets.
  • Anticancer Potential : In vitro studies have demonstrated effectiveness against several cancer cell lines. The compound may inhibit key enzymes or pathways involved in cancer cell proliferation, although the exact mechanisms remain under investigation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic structures. It can facilitate the development of new compounds with desired biological activities through multi-step organic reactions .

Industrial Chemistry

In industrial settings, ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for various chemical processes that require specific reactivity .

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activity and potential therapeutic applications of ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Antimicrobial Studies : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : A study involving various cancer cell lines showed promising results where ethyl 5-chloro-4-oxo compounds inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Position 5 Modifications
  • Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b): Replacing chlorine with fluorine at position 5 reduces steric bulk and enhances solubility in polar solvents like DMSO.
  • Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The amino group at position 5 introduces hydrogen-bonding capability, which can improve target interactions. The cyclopropyl and trifluoro substituents further enhance bioavailability and resistance to metabolic degradation .
Position 7 and 8 Modifications
  • This analog is synthesized via Gould-Jacobs cyclization from m-aminoanisole .
  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The nitro group at position 8 introduces strong electron-withdrawing effects, which may enhance antibacterial activity. The cyclopropyl group at N1 stabilizes the molecule against enzymatic degradation .
Methyl and Halogen Additions
  • This analog is commercially available for research applications .
  • Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: The iodine atom at position 6 provides a heavy atom for crystallography studies, though it may reduce metabolic stability .

Functional Group Effects

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes.
  • Electron-Donating Groups (OCH₃, NH₂) : Improve solubility but may reduce target binding efficiency.
  • Cyclopropyl Substituents : Increase metabolic stability and bioavailability by shielding the molecule from hepatic enzymes .

Biological Activity

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate features a quinoline core with a chloro group at the 5-position, a keto group at the 4-position, and an ethyl ester group at the 3-position of the carboxylic acid. Its molecular formula is C11H10ClNO3C_{11}H_{10}ClNO_3 and it is identified by its CAS number 15618552. The compound is characterized by its unique substitution pattern that influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria, making it a candidate for development as an antimicrobial agent. The compound's mechanism of action involves interactions with specific molecular targets, although the precise pathways remain under investigation.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (μM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

These findings suggest that ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate may act by inhibiting key enzymes or pathways involved in cancer cell proliferation.

The exact mechanism of action for ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cell survival or proliferation.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways associated with growth and apoptosis .

Research Findings and Case Studies

Recent studies have explored various aspects of ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For instance, electron-donating groups tend to increase activity while electron-withdrawing groups diminish it .
  • Synthesis and Derivatives : The synthesis typically involves multi-step organic reactions starting from precursors like 2-chloroaniline. Variations in synthesis have led to derivatives with modified biological profiles .
  • Comparative Studies : Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been compared to structurally similar compounds to evaluate differences in efficacy against various biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For example, a protocol adapted from fluoroquinolone syntheses (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) uses 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate heated at 145°C for 1 hour, followed by reflux in diphenyl ether at 250°C to form the quinoline core . Key factors include:

  • Temperature : Higher temperatures (>200°C) favor cyclization but may degrade sensitive substituents.
  • Catalysts : Anhydrous K2CO3 in DMF facilitates N-1 substitutions .
  • Yield Optimization : Purification via silica gel chromatography or recrystallization (e.g., ethanol) improves purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, dihedral angles between quinoline and substituents) . For example, crystal structures of similar derivatives (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate) reveal planar quinoline cores with dihedral angles <15° between fused rings .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., chloro, ester groups).
  • HPLC-MS : Validates purity (>97%) and molecular weight .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : The ethyl ester group enhances lipophilicity; it is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol .
  • Stability : Store under inert atmosphere (N2) at -20°C to prevent hydrolysis of the ester moiety. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-oxo group is a key electrophilic center for nucleophilic attacks .
  • Molecular Docking : Screens against bacterial DNA gyrase (a fluoroquinolone target) to assess binding affinity. Use software like AutoDock Vina with PDB entries (e.g., 1KZN for E. coli gyrase) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolves conformational isomerism (e.g., rotamers of the ethyl ester group) by variable-temperature <sup>1</sup>H NMR .
  • 2D Correlation Spectroscopy (COSY, NOESY) : Assigns overlapping signals in complex spectra, particularly for substituted quinolines with multiple aromatic protons .

Q. How do reaction conditions influence regioselectivity in functionalizing the quinoline core?

  • Methodological Answer :

  • Electrophilic Substitution : Chlorination at position 5 is favored under acidic conditions (e.g., POCl3), while nitration occurs at position 8 with HNO3/H2SO4 .
  • Nucleophilic Attack : The 3-carboxylate group directs nucleophiles (e.g., amines) to position 2 or 4 via resonance stabilization .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer :

  • Topoisomerase Inhibition Assays : Measure IC50 values using plasmid relaxation assays with E. coli DNA gyrase .
  • Time-Kill Curves : Quantify bactericidal activity against resistant strains (e.g., S. aureus MRSA) over 24 hours .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Source Analysis : Compare protocols for purity of starting materials (e.g., 3-chloro-4-fluoroaniline vs. contaminated batches) .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., dimerization or over-oxidation) that reduce yield .

Q. Why do crystallographic data sometimes conflict with computational predictions for molecular geometry?

  • Methodological Answer :

  • Crystal Packing Effects : Intermolecular forces (e.g., C–H···O hydrogen bonds) distort bond angles vs. gas-phase DFT models .
  • Thermal Motion : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for dynamic disorder .

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